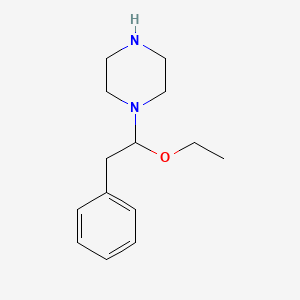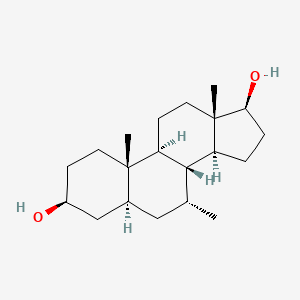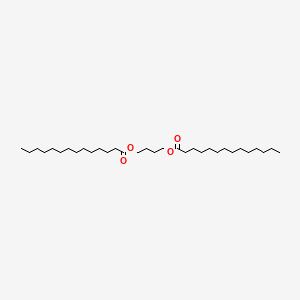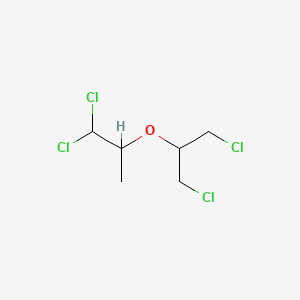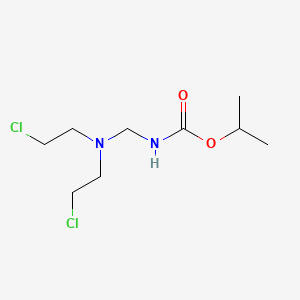
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is a chemical compound with the molecular formula C9H18Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester typically involves the reaction of isopropyl chloroformate with N-bis(2-chloroethyl)aminomethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: Products may include substituted carbamates and amines.
Hydrolysis: Products include carbamic acid and isopropanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, β-chloroethyl ester
- N,N-Bis(2-chloroethyl)carbamoyl chloride
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is unique due to its specific structure, which includes both carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
58050-44-5 |
|---|---|
分子式 |
C9H18Cl2N2O2 |
分子量 |
257.15 g/mol |
IUPAC名 |
propan-2-yl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C9H18Cl2N2O2/c1-8(2)15-9(14)12-7-13(5-3-10)6-4-11/h8H,3-7H2,1-2H3,(H,12,14) |
InChIキー |
BNLIIOZJVMRXSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


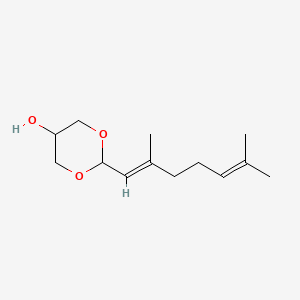
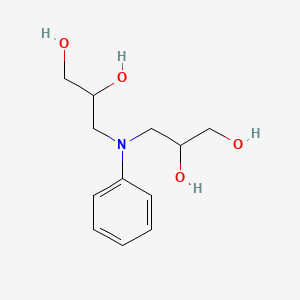

![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
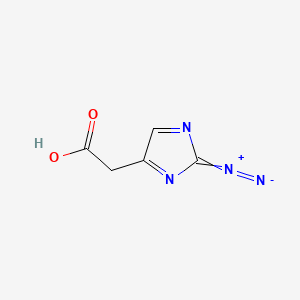
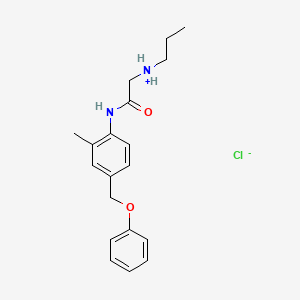
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

